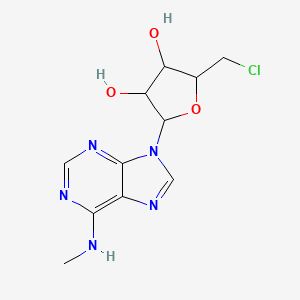

Adenosine, 5'-chloro-5'-deoxy-N-methyl-

Description

Overview of Purine (B94841) Nucleosides as Pharmacological Probes

Purine nucleosides, a class of molecules that includes adenosine (B11128), are fundamental components of nucleic acids and play pivotal roles in cellular metabolism and signaling. chemdiv.com Their ubiquitous nature and involvement in a vast array of physiological processes make them and their synthetic analogues powerful tools in pharmacology. chemdiv.com These compounds can act as probes to investigate the function of various enzymes and receptors, helping to elucidate complex biological pathways. By modifying the structure of naturally occurring purine nucleosides, scientists can develop ligands with enhanced selectivity and stability, allowing for the targeted modulation of specific cellular components. This has been instrumental in advancing our understanding of systems ranging from neurotransmission to immune responses. chemdiv.com

Significance of Adenosine Receptor Signaling in Biological Systems

Adenosine is a critical signaling molecule that operates by activating four distinct G protein-coupled receptors: A1, A2A, A2B, and A3. These receptors are widely distributed throughout the body and are involved in regulating a multitude of physiological functions. Adenosine signaling is a key modulator in the central nervous, cardiovascular, and immune systems. For instance, in the brain, adenosine acts as a neuromodulator, while in the cardiovascular system, it influences heart rate and blood flow. The diverse roles of adenosine underscore the importance of its signaling pathways in maintaining homeostasis.

Each adenosine receptor subtype exhibits a unique tissue distribution and couples to different intracellular signaling cascades, resulting in distinct physiological effects.

A1 Adenosine Receptor (A1AR): Primarily coupled to inhibitory G proteins (Gi/o), activation of A1ARs leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. A1ARs are highly expressed in the brain, heart, and kidneys. Their activation is associated with neuroprotective effects, reduced heart rate, and regulation of renal function.

A2A Adenosine Receptor (A2AAR): Typically coupled to stimulatory G proteins (Gs), A2AAR activation stimulates adenylyl cyclase and increases cAMP levels. These receptors are abundant in the striatum, immune cells, and blood vessels. They play a crucial role in modulating dopamine (B1211576) signaling, inflammatory responses, and vasodilation.

A2B Adenosine Receptor (A2BAR): Also coupled to Gs proteins, A2BARs are generally activated by higher concentrations of adenosine that occur under conditions of cellular stress or injury. They are found in the lung, intestine, and bladder, and are implicated in inflammation and tissue repair processes.

A3 Adenosine Receptor (A3AR): Like A1ARs, A3ARs couple to Gi/o proteins. They are expressed in various tissues, including the testes, immune cells, and lungs. A3ARs are involved in the modulation of inflammation and have been investigated as targets for cancer and inflammatory diseases.

The distinct functions of these receptor subtypes make them attractive targets for therapeutic intervention.

The development of selective agonists and antagonists for adenosine receptor subtypes holds significant therapeutic promise for a wide range of conditions. Selective A1AR agonists, for example, have been explored for their potential as antiarrhythmic and analgesic agents. medchemexpress.comsigmaaldrich.com Conversely, A2AAR antagonists are being investigated for the treatment of Parkinson's disease, as they can help to restore motor function. A2BAR antagonists show potential in treating inflammatory conditions such as asthma and inflammatory bowel disease. Furthermore, A3AR agonists are in clinical trials for conditions like rheumatoid arthritis and psoriasis due to their anti-inflammatory properties.

Contextualization of Synthetic Adenosine Analogues in Drug Discovery Research

Synthetic adenosine analogues are crucial in drug discovery for their ability to provide greater selectivity and improved pharmacokinetic properties compared to endogenous adenosine. Modifications to the ribose sugar or the purine base can lead to compounds that are more resistant to metabolic degradation and that can differentiate between the adenosine receptor subtypes. nih.gov The compound at the center of this article, Adenosine, 5'-chloro-5'-deoxy-N-methyl-, is one such synthetic analogue. It is a derivative of 5'-Chloro-5'-deoxyadenosine (B559659), which itself is a known selective A1 adenosine receptor agonist. The addition of a methyl group to the N6 position of the adenine (B156593) base is a common strategy in medicinal chemistry to modulate the pharmacological activity of adenosine ligands. acs.org

The study of such analogues provides valuable insights into the structure-activity relationships of adenosine receptor ligands, guiding the design of new and more effective therapeutic agents. The specific modifications in Adenosine, 5'-chloro-5'-deoxy-N-methyl-, namely the 5'-chloro and N6-methyl substitutions, are intended to confer specific properties that are of interest in pharmacological research.

Compound Profile: Adenosine, 5'-chloro-5'-deoxy-N-methyl-

This section focuses on the available data for Adenosine, 5'-chloro-5'-deoxy-N-methyl- and its parent compound, 5'-Chloro-5'-deoxyadenosine.

| Property | Adenosine, 5'-chloro-5'-deoxy-N-methyl- | 5'-Chloro-5'-deoxyadenosine |

| CAS Number | 19254-36-5 sigmaaldrich.com | 892-48-8 nih.gov |

| Molecular Formula | C11H14ClN5O3 sigmaaldrich.com | C10H12ClN5O3 nih.gov |

| Molecular Weight | 299.72 g/mol sigmaaldrich.com | 285.69 g/mol nih.gov |

Binding Affinity of the Parent Compound, 5'-Chloro-5'-deoxyadenosine, for Adenosine Receptor Subtypes

| Receptor Subtype | Binding Affinity (Ki, nM) |

| A1 | 0.51 |

| A2A | 1340 |

| A2B | 2740 |

| A3 | 1290 |

The parent compound, 5'-Chloro-5'-deoxyadenosine, demonstrates high selectivity for the A1 adenosine receptor. N6-methylation is a known modification in adenosine analogues that can influence receptor affinity and efficacy. acs.org Therefore, Adenosine, 5'-chloro-5'-deoxy-N-methyl- is of significant interest for its potential to exhibit a unique pharmacological profile at adenosine receptors.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14ClN5O3 |

|---|---|

Molecular Weight |

299.71 g/mol |

IUPAC Name |

2-(chloromethyl)-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol |

InChI |

InChI=1S/C11H14ClN5O3/c1-13-9-6-10(15-3-14-9)17(4-16-6)11-8(19)7(18)5(2-12)20-11/h3-5,7-8,11,18-19H,2H2,1H3,(H,13,14,15) |

InChI Key |

ZVMLWXSKLBTAAU-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CCl)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 5 Chloro 5 Deoxyadenosine Analogues

Classical and Modern Synthetic Routes to 5'-Chloro-5'-deoxyadenosine (B559659)

The introduction of a chlorine atom at the 5'-position of adenosine (B11128) is a key transformation that paves the way for a variety of further derivatizations. Several methods have been developed to achieve this conversion efficiently.

Conversion of Adenosine via Cyclic Intermediates

A well-established and frequently employed method for the synthesis of 5'-chloro-5'-deoxyadenosine from adenosine involves the use of thionyl chloride (SOCl₂) in the presence of a base, such as pyridine (B92270). This reaction proceeds through a cyclic sulfite (B76179) intermediate. The treatment of adenosine with thionyl chloride and pyridine in a suitable solvent like acetonitrile (B52724) at controlled temperatures, typically starting at 0 °C and then warming to ambient temperature, leads to the formation of 5'-chloro-5'-deoxy-2',3'-O-sulfinyladenosine diastereomers. caymanchem.com This cyclic intermediate protects the 2' and 3'-hydroxyl groups and facilitates the selective chlorination at the 5'-position. Subsequent deprotection of the cyclic sulfite ester is readily achieved with aqueous methanolic ammonia (B1221849) to furnish 5'-chloro-5'-deoxyadenosine in high yields. caymanchem.com

A detailed three-step synthetic approach developed by Robins and colleagues utilized thionyl chloride and pyridine in acetonitrile at controlled temperatures. This method involves the initial formation of the cyclic intermediate, followed by its isolation and subsequent deprotection.

In Situ Preparation Techniques

To streamline the synthesis and avoid the isolation of intermediates, in situ processes for the preparation of 5'-chloro-5'-deoxyadenosine have been developed. These methods are often more efficient and scalable. One such process involves reacting a suspension of adenosine in a non-aqueous solvent like acetonitrile with thionyl chloride and pyridine. After the formation of the intermediate, the reaction mixture is not isolated but is directly treated to yield the final product. In one patented method, after the initial reaction, the acetonitrile is exchanged with a lower alcohol, and a base is added to facilitate the hydrolysis of the intermediate and precipitation of the desired 5'-chloro-5'-deoxyadenosine.

Another in situ approach describes reacting adenosine with thionyl chloride and pyridine in acetonitrile, followed by the addition of water and then concentrated ammonium (B1175870) hydroxide (B78521) to control the pH and effect the deprotection, leading to the crystallization of the product from the reaction mixture.

Diastereomeric Synthesis and Stereochemical Assignments

The synthesis of 5'-chloro-5'-deoxyadenosine from adenosine, which possesses a defined stereochemistry, generally proceeds with retention of the stereoconfiguration at the anomeric carbon (C1'). However, the formation of the 2',3'-O-sulfinyl intermediate introduces a new stereocenter at the sulfur atom, leading to a mixture of diastereomers (exo and endo). caymanchem.com The stereochemistry of these intermediates can be characterized using NMR spectroscopy, with the chemical shifts of the geminal protons on the five-membered cyclic sulfite ester ring being indicative of the orientation of the exocyclic oxygen atom. caymanchem.com

In the context of related adenosine analogues, X-ray crystallography has been a powerful tool for the unambiguous assignment of stereochemistry. For instance, in the synthesis of 5'(S)-chloro-5'-deoxy-5'-[(4-methoxyphenyl)sulfinyl(S_S)]adenosine, X-ray crystallography was used to establish the stereochemistry and conformation of the molecule. fiu.edu While specific diastereoselective syntheses targeting a single diastereomer of the 5'-chloro-5'-deoxy-2',3'-O-sulfinyladenosine intermediate are not extensively reported for the parent compound, the principles of stereocontrolled synthesis in nucleoside chemistry could be applied. This might involve the use of chiral auxiliaries or catalysts to influence the stereochemical outcome of the sulfinylation reaction.

Strategies for N-Methylation and Other N6-Substitutions in Adenosine Analogues

The N6-position of the adenine (B156593) ring is a common site for modification to modulate the biological activity of adenosine analogues. The introduction of a methyl group to form "Adenosine, 5'-chloro-5'-deoxy-N-methyl-" or other substituents at this position can be achieved through various synthetic strategies.

Introduction of N6-Alkyl and N6-Bicycloalkyl Groups

The synthesis of N6-alkylated adenosine derivatives often starts from a 6-chloropurine (B14466) ribonucleoside, which can be prepared from inosine. The 6-chloro group serves as a good leaving group for nucleophilic aromatic substitution (SNAr) reactions with various amines.

For the introduction of N6-alkyl groups, a common strategy involves the reaction of a protected 6-chloropurine nucleoside with the desired alkylamine. For instance, the synthesis of N6-alkylated cladribine (B1669150) analogues has been achieved through the amination of a protected 2-chloro-6-fluoropurine 2'-deoxy-β-D-riboside. openaccesspub.org

The synthesis of N6-bicycloalkyl adenosine analogues follows a similar principle. For example, new nucleoside analogues bearing a bicyclo[2.2.1]heptane moiety have been synthesized by the alkylation of a 6-chloropurine intermediate. nottingham.ac.uk Specifically, the synthesis of N-Bicyclo[2.2.1]hept-2-yl-5'-chloro-5'-deoxyadenosine has been reported, highlighting the feasibility of introducing bulky bicyclic systems at the N6-position. chemicalbook.comtheclinivex.com

A general approach for the N6-functionalization of adenosine involves the reaction of 2',3',5'-tri-O-(t-BuMe₂Si)-protected 6-chloropurine riboside with various amines. While this method has been extensively used for aryl amines, it is also applicable to alkyl amines.

| Starting Material | Reagent | Product | Reference |

| 6-Chloropurine intermediate | Bicyclo[2.2.1]heptane amine | N6-Bicyclo[2.2.1]heptyl-adenosine analogue | nottingham.ac.uk |

| Protected 2-chloro-6-fluoropurine 2'-deoxy-β-D-riboside | Alkylamine | N6-Alkyl cladribine analogue | openaccesspub.org |

Synthesis of 5'-Deoxy-5'-(methylamino)adenosine Derivatives

The synthesis of 5'-deoxy-5'-(methylamino)adenosine derivatives can be achieved by nucleophilic substitution of the chlorine atom in 5'-chloro-5'-deoxyadenosine with methylamine (B109427) or a protected equivalent. The chlorine at the 5'-position is susceptible to displacement by primary and secondary amines.

A related synthesis involves the reaction of 5'-chloro-5'-deoxyadenosine with N-methylethylenediamine, which results in the formation of 5'-[(2-aminoethyl)methylamino]-5'-deoxyadenosine. This demonstrates the reactivity of the 5'-chloro group towards amination.

Furthermore, the synthesis of 5'-amino-5'-deoxyadenosine (B1666341) can be accomplished through methods like the Gabriel synthesis, starting from a protected adenosine derivative. nottingham.ac.uk Subsequent reductive amination with formaldehyde (B43269) would then yield the N-methylated product.

| Starting Material | Reagent | Product | Reference |

| 5'-Chloro-5'-deoxyadenosine | N-methylethylenediamine | 5'-[(2-aminoethyl)methylamino]-5'-deoxyadenosine | |

| Protected adenosine | Phthalimide, then hydrazine | 5'-Amino-5'-deoxyadenosine | nottingham.ac.uk |

Functionalization of the Adenine Ring at the N6 Position

The N6 position of the adenine ring is a critical site for modification, influencing the molecule's interaction with biological targets. The synthesis of N6-methylated 5'-chloro-5'-deoxyadenosine analogues often begins with a precursor like adenosine, which is first chlorinated at the 5' position. Subsequent modifications at the N6 position can be achieved through various synthetic strategies.

A common approach involves the conversion of the 6-amino group into a better leaving group. For instance, 2′,3′,5′-Tri-O-acetyladenosine can be converted to a 6-iodopurine (B1310063) intermediate through a radical deamination-halogenation reaction. nih.gov This 6-halo intermediate is then susceptible to nucleophilic substitution by methylamine to introduce the N6-methyl group. A similar strategy can be applied to 2,6-dichloropurine (B15474) nucleoside derivatives, where the more reactive chlorine at the C6 position can be selectively displaced by an amine. openaccesspub.org The synthesis of N6-alkylated cladribine analogues, for example, has been accomplished through the selective amination of a 2-chloro-6-fluoropurine nucleoside derivative. openaccesspub.org

Beyond simple methylation, the N6-methyl group itself can serve as a point for further functionalization. A novel chemical method utilizing visible-light-mediated photoredox catalysis allows for the selective modification of N6-methyladenosine. nih.gov This process involves a hydrogen atom abstraction from the N6-methyl group to generate an α-amino radical. nih.gov This reactive intermediate can then be intercepted by other molecules, such as nitrosopyridine, to form a stable conjugate, effectively installing a label at the N6-methyladenosine residue. nih.gov This technique opens avenues for creating derivatives designed for specific applications, such as biological pathway tracing. nih.gov

Modifications at Other Positions (C2, C8, 4'-Position of Ribose)

Modifications at the C2 and C8 positions of the purine (B94841) ring, as well as alterations to the ribose sugar moiety, are key strategies in medicinal chemistry to fine-tune the pharmacological profile of nucleoside analogues. These changes can significantly impact receptor binding affinity, selectivity, and conformational preferences of the molecule.

Halogenation and Thioether Substitutions at C2

The C2 position of the adenosine scaffold is a common target for substitution to enhance biological activity. Halogenation at this position is a well-established modification. The synthesis of 2-chloro-2′-deoxyadenosine (Cladribine) and its analogues often utilizes 2,6-dichloropurine as a starting material. openaccesspub.org The chlorine at C2 remains while the C6 position is functionalized. The introduction of other halogens is also possible; for example, a 2-iodo group has been incorporated into piperidinyl and morpholino adenosine analogues. nih.gov

Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, have enabled the introduction of a wider variety of substituents at the C2 position. nih.gov This can be achieved through an initial lithiation-mediated stannyl (B1234572) transfer to create a C2-stannylated purine intermediate, which can then participate in cross-coupling reactions to introduce groups like hexynyl and hexenyl. nih.gov Research has shown that for certain adenosine receptor ligands, an unsubstituted 6-amino group combined with a hydrophobic substituent at the C2 position is crucial for high binding affinity. nih.gov

| C2 Modification Type | Synthetic Method | Example Substituent | Reference |

| Halogenation | Anion glycosylation of dihalopurine | Chloro | openaccesspub.org |

| Halogenation | Radical deamination-halogenation | Iodo | nih.gov |

| Alkynylation | Palladium-catalyzed cross-coupling | Hexynyl | nih.gov |

| Alkenylation | Palladium-catalyzed cross-coupling | Hexenyl | nih.gov |

C8-Substitutions and Conformational Effects

Substitution at the C8 position of the purine ring has profound effects on the molecule's conformation, particularly the orientation of the nucleobase relative to the ribose sugar (the syn vs. anti conformation). The synthesis of C8-modified analogues can be achieved through methods like palladium-catalyzed C-N cross-coupling to introduce arylamine adducts. nih.gov

Studies on C8-substituted N6-cyclopentyladenosine (CPA) derivatives have shown that increasing the chain length of an 8-alkylamino substituent gradually reduces agonist efficacy at adenosine A1 receptors. nih.gov This suggests that the steric bulk at the C8 position influences the interaction with the receptor binding pocket. The introduction of C8-substituents like hexynyl, hexenyl, and hexanyl has been shown to reduce binding affinity at the human A2A adenosine receptor while maintaining high affinity at the A3 receptor, indicating that the binding pocket of the A3 receptor can better tolerate bulky hydrophobic groups at this position. nih.gov The incorporation of C8-arylamine-2'-deoxyadenosine lesions into DNA has been observed to cause a significant local distortion of the DNA double helix, further highlighting the conformational impact of C8 modifications. nih.gov

| C8 Substituent | Observed Effect | Receptor/System Studied | Reference |

| Alkylamino | Reduced agonist efficacy with increasing chain length | Adenosine A1 Receptor | nih.gov |

| Hexynyl, Hexenyl | Reduced affinity at A2A AR, maintained affinity at A3 AR | Adenosine A2A/A3 Receptors | nih.gov |

| Arylamine | Significant local distortion of DNA double helix | DNA Oligonucleotides | nih.gov |

| Hydroxypropyl, Hydroxy | Enabled synthesis of modified 2'-5' oligoadenylates | 2'-5' Oligoadenylates | nih.gov |

Ribose Moiety Modifications, including 4'-Oxygen Substitution

The ribose moiety is not merely a scaffold but an active participant in ligand-receptor interactions. Modifications to the sugar, particularly at the 4'-position, can alter the molecule's pucker, stability, and binding properties. The most significant modification at this position is the replacement of the endocyclic 4'-oxygen atom with another heteroatom, most commonly sulfur, to create 4'-thionucleosides. acs.org

The synthesis of 4'-thionucleosides has been an area of significant research since the 1960s. acs.org Comparative studies have shown that 4'-thio derivatives often exhibit different, and sometimes enhanced, biological activities compared to their 4'-oxo (oxygen-containing) counterparts. For instance, in a series of truncated adenosine derivatives, 4'-thio analogues generally displayed higher binding affinities to human A2A and A3 adenosine receptors than the corresponding 4'-oxo compounds. nih.gov However, in a different study focused on 5'-deoxy-adenosine derivatives, replacing the 4'-sulfur with a 4'-oxygen led to enhanced agonistic activity at the A3 adenosine receptor. nih.gov Docking studies revealed that this change from sulfur to oxygen caused a shift in the binding mode within the receptor. nih.gov The replacement of the ribose ring oxygen with selenium to form 4'-selenonucleosides has also been explored. acs.org These heteroatom substitutions fundamentally alter the geometry and electronic properties of the furanose ring, leading to distinct pharmacological profiles. acs.orgnih.gov

Synthesis of Phosphorylated and Conjugated 5'-Chloro-5'-deoxyadenosine Derivatives

The biological activity of many nucleoside analogues relies on their conversion to phosphorylated forms within the cell. Furthermore, conjugating these molecules to reporter groups is essential for their use as tools in biochemical research.

Derivatives for Biological Pathway Tracing

To study biological pathways, nucleoside analogues are often chemically modified to serve as probes. This can involve phosphorylation to mimic active metabolites or conjugation to a detectable label.

The synthesis of phosphorylated derivatives of 5'-chloro-5'-deoxyadenosine can be achieved through chemical methods. For example, nucleoside analogues containing amino bisphosphonic groups have been synthesized by reacting 5′-chloro-5′-deoxyadenosine with reagents like tetraethyl ethene-1,1-diylbis(phosphonate). researchgate.net Enzymatic approaches are also powerful for phosphorylation. Nucleoside monophosphate (NMP) kinases can phosphorylate nucleoside monophosphates to diphosphates, and nucleoside diphosphate (B83284) (NDP) kinases can subsequently generate the triphosphates. mdpi.com These enzymes often have broad substrate specificity, allowing for the conversion of modified nucleosides. mdpi.com

For biological tracing, derivatives can be designed to be "tagged" for detection. As mentioned previously, a visible-light-driven method allows for the covalent attachment of a label to the N6-methyl group of an adenosine derivative. nih.gov This strategy, which generates a stable conjugate, is a prime example of creating a tool compound from a core nucleoside structure. Such labeled oligonucleotides can be enriched from complex mixtures, providing a method to identify and track specific nucleic acid modifications in genomic DNA and RNA. nih.gov

Synthesis of Oligodeoxyribonucleotides with Modified Adenosine Units

The primary method for the site-specific incorporation of modified nucleosides into a growing DNA or RNA chain is through solid-phase phosphoramidite (B1245037) chemistry. twistbioscience.comaragen.com This well-established technique involves a four-step cycle of deblocking, coupling, capping, and oxidation, allowing for the sequential addition of nucleotide building blocks. nih.govnih.gov To incorporate 5'-chloro-5'-deoxy-N-methyladenosine, a custom phosphoramidite synthon of this modified nucleoside must first be synthesized.

The synthesis of the required phosphoramidite would involve several key steps, starting from a suitable adenosine precursor. A plausible synthetic route would begin with the N-methylation of adenosine, followed by the chlorination of the 5'-hydroxyl group. Subsequent protection of the remaining reactive groups and phosphitylation would yield the final phosphoramidite building block.

A critical aspect of synthesizing oligonucleotides with base-labile modifications is the choice of protecting groups and the conditions for deprotection. nih.gov For N-methyladenosine, standard protecting groups may not be necessary for the exocyclic amine, but if required, a mild protecting group that can be removed under non-basic conditions would be chosen. researchgate.net

An alternative to the direct synthesis of a modified phosphoramidite is the post-synthetic modification of an oligonucleotide. nih.govnih.gov In this approach, a precursor nucleoside with a reactive group is first incorporated into the oligonucleotide chain. nih.gov For instance, an oligonucleotide containing a 6-chloropurine ribonucleoside can be synthesized and subsequently reacted with methylamine to introduce the N-methyladenosine modification. nih.gov A similar strategy could be envisioned where a precursor with a suitable leaving group at the 5' position is incorporated and then displaced by a chloride ion.

Interactive Data Table: Key Steps in Phosphoramidite Synthesis of a Modified Oligonucleotide

Below is an interactive table outlining the typical cycle for incorporating a modified phosphoramidite, such as that of 5'-chloro-5'-deoxy-N-methyladenosine, into an oligodeoxyribonucleotide on a solid support.

| Step | Reagent/Condition | Purpose | Typical Duration |

| 1. Detritylation | Trichloroacetic acid in Dichloromethane | Removes the 5'-DMT protecting group from the terminal nucleoside on the solid support, exposing the 5'-hydroxyl for the next coupling reaction. | 1-3 minutes |

| 2. Coupling | Modified Phosphoramidite + Activator (e.g., Tetrazole) | Couples the new phosphoramidite building block to the free 5'-hydroxyl group of the growing oligonucleotide chain. | 2-10 minutes |

| 3. Capping | Acetic Anhydride and N-Methylimidazole | Acetylates any unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences. | 1-2 minutes |

| 4. Oxidation | Iodine in THF/Water/Pyridine | Oxidizes the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester. | 1-2 minutes |

Once the full-length oligonucleotide is synthesized, it is cleaved from the solid support, and all protecting groups are removed. The final product is then purified, typically by high-performance liquid chromatography (HPLC), to isolate the desired modified oligonucleotide.

Interactive Data Table: Reagents for Modified Oligonucleotide Synthesis

This table provides an overview of the key reagents and their roles in the synthesis and processing of oligonucleotides containing modified adenosine units.

| Reagent | Function | Application Stage |

| 5'-Chloro-5'-deoxy-N-methyladenosine Phosphoramidite | Building block for incorporation | Coupling |

| Controlled Pore Glass (CPG) | Solid support for synthesis | Entire Synthesis |

| Dimethoxytrityl (DMT) Chloride | 5'-Hydroxyl protecting group | Phosphoramidite Synthesis |

| β-Cyanoethyl N,N-diisopropylchlorophosphoramidite | Phosphitylating agent | Phosphoramidite Synthesis |

| Ammonia or Methylamine | Cleavage and deprotection | Post-synthesis |

| Thiophenol | Removal of methyl phosphate protecting groups | Post-synthesis |

The successful synthesis of oligodeoxyribonucleotides containing 5'-chloro-5'-deoxy-N-methyladenosine opens avenues for exploring the impact of this specific modification on DNA structure, stability, and its interactions with proteins and other molecules. bohrium.com

Molecular Pharmacology and Receptor Interaction Dynamics

Selectivity and Potency at Adenosine (B11128) Receptor Subtypes

The interaction of Adenosine, 5'-chloro-5'-deoxy-N-methyl- with the four known adenosine receptor subtypes (A1, A2A, A2B, and A3) is defined by its binding affinity (Ki) and functional activity. While direct binding data for this specific N6-methylated compound is not extensively published, its pharmacological characteristics can be inferred from structurally related analogues.

High Affinity and Selectivity for the Adenosine A1 Receptor (A1AR)

Research on closely related N6-substituted 5'-chloro-5'-deoxyadenosine (B559659) derivatives demonstrates a strong propensity for high-affinity binding and selectivity towards the A1 adenosine receptor (A1AR). A prime example is the compound (±)-5'-Chloro-5'-deoxy-ENBA (N-Bicyclo[2.2.1]hept-2-yl-5'-chloro-5'-deoxyadenosine), which differs by having a bulkier bicycloalkyl group instead of a methyl group at the N6-position. This compound is a highly selective A1AR agonist, exhibiting a Ki value of 0.51 nM at this receptor. rndsystems.comtocris.com This high affinity suggests that the general scaffold of 5'-chloro-5'-deoxyadenosine is favorable for A1AR binding. The selectivity for the A1AR is a key characteristic of many N6-substituted adenosine analogues. nih.gov

Binding Profile Across A1, A2A, A2B, and A3 Receptors

The selectivity of 5'-chloro-5'-deoxyadenosine derivatives for the A1AR is evident when comparing their binding affinities across all four receptor subtypes. For (±)-5'-Chloro-5'-deoxy-ENBA, the Ki values at the A1, A2A, A2B, and A3 receptors are 0.51 nM, 1340 nM, 2740 nM, and 1290 nM, respectively. rndsystems.comtocris.com This demonstrates a selectivity for the A1AR that is over 2500-fold higher than for the other subtypes.

To understand the contribution of the core structure, data for the parent compound, 5'-Chloro-5'-deoxyadenosine (lacking an N6-substituent), shows Ki values of 20 nM at rat A1AR, 62.7 nM at rat A2AAR, and 107 nM at human A3AR. nih.gov This indicates that while the 5'-chloro-5'-deoxyadenosine structure itself has some affinity for the A1AR, the N6-substitution plays a crucial role in enhancing this affinity and selectivity.

Binding Affinity (Ki) of 5'-Chloro-5'-deoxyadenosine Analogues at Adenosine Receptors (nM)

| Compound | A1 Receptor | A2A Receptor | A2B Receptor | A3 Receptor |

|---|---|---|---|---|

| (±)-5'-Chloro-5'-deoxy-ENBA | 0.51 | 1340 | 2740 | 1290 |

| 5'-Chloro-5'-deoxyadenosine | 20 (rat) | 62.7 (rat) | - | 107 (human) |

Data for (±)-5'-Chloro-5'-deoxy-ENBA from R&D Systems and Tocris Bioscience. rndsystems.comtocris.com Data for 5'-Chloro-5'-deoxyadenosine from a study on N6-substituted adenosine derivatives. nih.gov

Impact of 5'-Chloro-5'-deoxy Modification on Receptor Binding and Stability

The replacement of the 5'-hydroxyl group with a chlorine atom in 5'-chloro-5'-deoxyadenosine has significant implications for both receptor interaction and metabolic stability. This modification alters the electronic and conformational properties of the ribose moiety. The introduction of the halogen can lead to a more stable compound by preventing phosphorylation at the 5' position, a key step in adenosine metabolism and incorporation into nucleic acids. From a receptor binding perspective, this modification is well-tolerated and can contribute to the high affinity observed in A1AR-selective agonists.

Influence of N-Methyl and Other N6-Substitutions on Receptor Affinity and Selectivity

The nature of the substituent at the N6-position of the adenine (B156593) ring is a critical determinant of affinity and selectivity for adenosine receptor subtypes. Structure-activity relationship studies have shown that while small N6-alkyl groups can be associated with selectivity for A3ARs in some contexts, larger and more complex substitutions often favor A1AR binding. nih.gov For instance, in a series of N6-n-alkyladenosines, optimal A1-receptor affinity was achieved with an N6-n-pentyladenosine. nih.gov

The N6-methyl group, being a small alkyl substituent, is expected to enhance the affinity for the A1AR compared to the unsubstituted parent compound, 5'-Chloro-5'-deoxyadenosine. The presence of a small alkyl group at this position is a common feature in many adenosine receptor ligands and generally contributes to increased potency at the A1 receptor.

Mechanisms of Agonism and Receptor Activation

As an agonist, Adenosine, 5'-chloro-5'-deoxy-N-methyl- is presumed to activate the A1AR, initiating a cascade of intracellular signaling events.

G-Protein Coupling Mechanisms and Downstream Signaling (e.g., Adenylyl Cyclase Inhibition)

The adenosine A1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins of the Gi/o family. Upon activation by an agonist, the A1AR undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer.

The activated Gαi/o subunit then inhibits the activity of adenylyl cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels leads to reduced activation of protein kinase A (PKA) and a subsequent alteration in the phosphorylation state and activity of various downstream target proteins. This inhibition of adenylyl cyclase is a hallmark of A1AR activation and is a key mechanism through which A1AR agonists exert their physiological effects.

Functional Efficacy and Agonistic Activity in Cellular Assays

The functional efficacy and agonistic activity of adenosine analogues are typically evaluated in cellular assays that measure the compound's ability to modulate intracellular signaling pathways upon binding to adenosine receptors. For N-substituted adenosine derivatives, such as Adenosine, 5'-chloro-5'-deoxy-N-methyl-, the activity is highly dependent on the nature of the substituent at the N6-position and modifications at the 5'-position of the ribose sugar.

While specific data for Adenosine, 5'-chloro-5'-deoxy-N-methyl- is not extensively documented in publicly available literature, the functional profile can be inferred from studies on structurally related compounds. For instance, N6-methyladenosine is a known agonist at adenosine receptors, albeit with varying potencies at the different subtypes (A1, A2A, A2B, and A3). The presence of a 5'-chloro group is known to influence the compound's conformation and metabolic stability, which can in turn affect its receptor interaction and efficacy.

In cellular assays, the agonistic activity is often quantified by measuring the production or inhibition of second messengers, such as cyclic AMP (cAMP). For example, activation of A1 and A3 adenosine receptors typically leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Conversely, activation of A2A and A2B receptors stimulates adenylyl cyclase, leading to an increase in cAMP.

The table below presents binding affinity data (Ki values) for a related N6-substituted adenosine analogue, (±)-5'-Chloro-5'-deoxy-ENBA (N-Bicyclo[2.2.1]hept-2-yl-5'-chloro-5'-deoxyadenosine), which demonstrates high selectivity for the A1 adenosine receptor. rndsystems.comtocris.com This provides a reference for the potential receptor subtype selectivity that can be achieved with combined N6- and 5'-substitutions.

| Receptor Subtype | Ki (nM) |

| A1 | 0.51 |

| A2A | 1340 |

| A2B | 2740 |

| A3 | 1290 |

This data is for (±)-5'-Chloro-5'-deoxy-ENBA and is provided as a reference for a structurally related compound. rndsystems.comtocris.com

Structure-Activity Relationship (SAR) and Structure-Kinetic Relationship (SKR) Studies

The structure-activity relationship (SAR) and structure-kinetic relationship (SKR) of adenosine analogues are crucial for understanding how chemical modifications translate into biological activity and for the rational design of new therapeutic agents.

Computational Modeling and Docking Analysis of Ligand-Receptor Interactions

Computational modeling and molecular docking are powerful tools used to predict and analyze the binding of ligands to their receptors at a molecular level. nih.gov For adenosine analogues, these methods can provide insights into the preferred binding poses and the key interactions with the receptor's binding site. nih.gov The process typically involves generating a 3D model of the receptor, often based on crystal structures, and then computationally "docking" the ligand into the binding pocket. nih.govnih.gov The stability of the resulting ligand-receptor complex is then evaluated using scoring functions, which can help in predicting the binding affinity. nih.gov

Rational Design of Analogues based on SAR Data

The rational design of new adenosine receptor ligands relies heavily on SAR data. nih.gov By systematically modifying the structure of a lead compound and evaluating the effects on its biological activity, researchers can identify key structural features that are important for receptor binding and efficacy. For example, SAR studies on N6-substituted adenosine analogues have shown that the size and lipophilicity of the N6-substituent can have a profound impact on affinity and selectivity. lookchem.com Similarly, modifications at the 5'-position can be used to fine-tune the compound's pharmacokinetic properties. nih.gov This knowledge can then be used to design new analogues with improved potency, selectivity, and drug-like properties. nih.gov

Influence of Stereochemistry on Receptor Binding

The stereochemistry of the ribose sugar is a critical determinant of the biological activity of adenosine analogues. The natural D-ribose configuration is generally preferred for high-affinity binding to adenosine receptors. The specific conformation of the ribose ring, which is influenced by substituents at the 2', 3', and 5' positions, also plays a crucial role in orienting the adenine base and the 5'-substituent for optimal interaction with the receptor. Any changes in the stereochemistry at these positions can lead to a significant loss of activity.

Biological Activities in Pre Clinical Research Models

Modulation of Nociceptive and Neuropathic Pain Pathways

Adenosine (B11128), 5'-chloro-5'-deoxy-N-methyl-, specifically its racemic form (±)-5'-Chloro-5'-deoxy-ENBA, has demonstrated significant effects on pain pathways in preclinical studies.

Antinociceptive Effects in Rodent Models (e.g., Formalin Test)

The formalin test, a widely used model of continuous pain in rodents, has been employed to evaluate the antinociceptive properties of (±)-5'-Chloro-5'-deoxy-ENBA. dartmouth.edu Research indicates that this selective adenosine A1 receptor agonist can reverse the nocifensive behavior induced by formalin injection in mice. dntb.gov.uapnas.org This suggests a direct involvement of the adenosine A1 receptor in modulating the response to persistent pain stimuli. The antinociceptive effect is attributed to the compound's high affinity for the A1 receptor. dntb.gov.uapnas.org

Alleviation of Neuropathic Pain (e.g., Spared Nerve Injury Model)

In a mouse model of neuropathic pain, the Spared Nerve Injury (SNI) of the sciatic nerve, chronic systemic administration of (±)-5'-Chloro-5'-deoxy-ENBA has been shown to alleviate both mechanical allodynia and thermal hyperalgesia. nih.govnih.gov These effects were observed at 3 and 7 days post-SNI. pnas.orgnih.gov A single intraperitoneal injection of the compound on day 7 post-SNI also demonstrated a reduction in both symptoms for at least two hours. nih.govnih.gov The analgesic effects were prevented by the administration of a selective A1 adenosine receptor antagonist, DPCPX, confirming the A1 receptor-mediated mechanism of action. pnas.orgnih.gov

Table 1: Effect of (±)-5'-Chloro-5'-deoxy-ENBA on Neuropathic Pain in the Spared Nerve Injury (SNI) Model in Mice

| Time Point (Post-SNI) | Symptom | Outcome with (±)-5'-Chloro-5'-deoxy-ENBA |

| Day 3 | Mechanical Allodynia | Reduced |

| Day 3 | Thermal Hyperalgesia | Reduced |

| Day 7 | Mechanical Allodynia | Reduced |

| Day 7 | Thermal Hyperalgesia | Reduced |

Data sourced from studies by Luongo et al. (2012). nih.govnih.gov

Involvement of Spinal Glial and Microglial Activation in Pain Relief

Neuropathic pain is associated with significant changes in the spinal cord, including the activation of glial and microglial cells. nih.gov Studies have shown that the analgesic effects of (±)-5'-Chloro-5'-deoxy-ENBA in the SNI model are associated with a reduction in this activation. nih.gov Specifically, chronic treatment with the compound significantly reduced the number of activated, hypertrophic microglia in the ipsilateral dorsal horn of the spinal cord in SNI mice. nih.govnih.gov This suggests that the pain-relieving properties of this adenosine A1 receptor agonist are, at least in part, mediated through the modulation of neuroinflammatory responses at the spinal level. nih.gov

Central Nervous System (CNS) Actions and Blood-Brain Barrier Penetration

The central effects of Adenosine, 5'-chloro-5'-deoxy-N-methyl- are a critical aspect of its pharmacological profile.

CNS Activity and Blood-Brain Barrier Permeability

While direct studies on the blood-brain barrier (BBB) permeability of Adenosine, 5'-chloro-5'-deoxy-N-methyl- are not extensively detailed, the broader understanding of adenosine receptor signaling provides relevant insights. Activation of adenosine A1 receptors has been shown to modulate the permeability of the BBB. nih.govnih.gov This modulation can facilitate the entry of molecules into the central nervous system. nih.govnih.gov Given that Adenosine, 5'-chloro-5'-deoxy-N-methyl- is a potent A1 receptor agonist, it is plausible that it can exert central effects following systemic administration, a notion supported by its observed behavioral effects in animal models. nih.gov

Effects on Locomotor Activity and Hyperlocomotion in Psychosis Models

Research has investigated the impact of (±)-5'-Chloro-5'-deoxy-ENBA on motor function. In the rotarod test, a measure of motor coordination, treatment with this compound did not modify motor coordination in SNI mice compared to vehicle-treated animals. nih.gov This indicates that its analgesic effects are not due to motor impairment.

Furthermore, the compound has been evaluated in animal models of psychosis, where hyperlocomotion is a key behavioral marker. nih.gov In studies using amphetamine- and MK-801-induced hyperlocomotion in rats, (±)-5'-Chloro-5'-deoxy-ENBA was found to reduce this excessive motor activity. nih.gov This effect was reversed by the A1 receptor antagonist DPCPX, suggesting that the stimulation of adenosine A1 receptors may have potential antipsychotic-like effects. nih.gov

Table 2: Effect of (±)-5'-Chloro-5'-deoxy-ENBA on Locomotor Activity

| Animal Model | Behavioral Test | Outcome with (±)-5'-Chloro-5'-deoxy-ENBA |

| Spared Nerve Injury (Mice) | Rotarod Test | No significant change in motor coordination |

| Amphetamine-induced Hyperlocomotion (Rats) | Locomotor Activity | Reduced hyperlocomotion |

| MK-801-induced Hyperlocomotion (Rats) | Locomotor Activity | Reduced hyperlocomotion |

Data compiled from studies by Luongo et al. (2012) and Gołembiowska et al. (2020). nih.govnih.gov

Investigation of Potential Antipsychotic Properties

While direct studies on the antipsychotic properties of Adenosine, 5'-chloro-5'-deoxy-N-methyl- are not extensively documented, research on closely related adenosine A1 receptor agonists provides valuable insights. One such analogue, 5′-Chloro-5′-deoxy-ENBA, has demonstrated potential antipsychotic effects in preclinical models. In studies involving rats with hyperactivity induced by amphetamine or MK-801, which are established models for psychosis, 5′-Cl-5′-deoxy-ENBA was found to reduce locomotor hyperactivity. nih.gov This effect suggests that stimulation of adenosine A1 receptors may contribute to antipsychotic actions. nih.gov Earlier research also indicated that 5′-Cl-5′-deoxy-ENBA could decrease harmaline-induced hyperactivity, a behavior associated with psychomotor agitation in humans. nih.gov These findings collectively suggest that adenosine analogues, including potentially Adenosine, 5'-chloro-5'-deoxy-N-methyl-, could be explored for their antipsychotic potential.

Interactions with Other Biological Systems

The interactions of Adenosine, 5'-chloro-5'-deoxy-N-methyl- and its analogues extend beyond adenosine receptors, encompassing a range of other biological targets and pathways.

Modulation of Serotonin (B10506) Receptors (e.g., 5-HT2B/C) by Related Analogues

Research has shown that certain adenosine analogues can modulate serotonin receptors. Specifically, (N)-methanocarba adenosine derivatives have been identified as antagonists of the 5-HT2B and 5-HT2C serotonin receptors. nih.govnih.gov These analogues, which share structural similarities with Adenosine, 5'-chloro-5'-deoxy-N-methyl-, have been structurally modified to target these receptors. nih.govnih.gov For instance, certain modifications to the N6, C2, and 5' positions of the adenosine scaffold have yielded compounds with significant affinity for 5-HT2B receptors. nih.govnih.gov The 5-HT2C receptor is involved in various brain functions, including mood, appetite, and motor behavior, and is a target for some psychiatric medications. frontiersin.org The ability of adenosine analogues to interact with these serotonin receptors suggests a potential for cross-talk between the adenosine and serotonin systems, which could have implications for developing novel therapeutics.

Enzymatic Inhibition: S-Adenosylmethionine Decarboxylase (AdoMetDC) for Related Analogues

S-Adenosylmethionine decarboxylase (AdoMetDC) is a key enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation. nih.gov Several adenosine analogues have been investigated as inhibitors of this enzyme. For example, 5'-([(Z)-4-amino-2-butenyl]methylamino)-5'-deoxyadenosine has been shown to be a potent and irreversible inhibitor of rat AdoMetDC. nih.gov The design of such inhibitors often involves modifications to the adenosine structure to enhance binding to the enzyme's active site. nih.gov A study focused on designing inhibitors of human AdoMetDC described the synthesis of 5′-Chloro-5′-deoxy-8-methyladenosine, an analogue very similar in structure to the subject of this article. nih.gov This suggests that Adenosine, 5'-chloro-5'-deoxy-N-methyl- could also potentially act as an inhibitor of AdoMetDC, thereby interfering with the polyamine biosynthetic pathway.

Metabolic Roles of Adenosine and its Analogues (e.g., Lipolysis, Lipogenesis, Polyamine Pathway) in Animal Models

Adenosine and its analogues play significant roles in various metabolic processes. In adipose tissue, adenosine is a known regulator of lipolysis (the breakdown of fats) and lipogenesis (the synthesis of fats). nih.gov Studies have shown that adenosine analogues can inhibit lipolysis and promote the storage of triglycerides. nih.gov

The polyamine pathway is another critical metabolic route influenced by adenosine analogues. As mentioned, inhibitors of AdoMetDC can disrupt this pathway. nih.gov The synthesis of polyamines is intricately linked to cellular proliferation, and its dysregulation is often observed in cancer. nih.gov Furthermore, the metabolism of 5'-methylthioadenosine, a naturally occurring adenosine analogue produced during polyamine synthesis, is crucial for macromolecule synthesis. nih.gov Inhibition of polyamine synthesis by certain adenosine analogues can impact cell growth, not just through polyamine depletion but also by affecting other cellular targets. nih.gov

Biosynthetic Roles: Precursors in Secondary Metabolite Pathways

Adenosine analogues can also serve as precursors in the biosynthesis of secondary metabolites. For example, the biosynthesis of salinosporamide A, a potent anticancer agent produced by the marine bacterium Salinispora tropica, involves a unique chlorination pathway. escholarship.org This pathway utilizes a chlorinated precursor, highlighting the role of halogenated nucleosides in natural product biosynthesis. This suggests that chlorinated adenosine derivatives like Adenosine, 5'-chloro-5'-deoxy-N-methyl- could potentially be intermediates in the biosynthesis of other complex natural products. The study of these pathways can lead to the discovery of new bioactive compounds. escholarship.org

Cellular and Subcellular Effects

The effects of Adenosine, 5'-chloro-5'-deoxy-N-methyl- and its analogues are ultimately manifested at the cellular and subcellular levels. As previously discussed, these compounds can influence cell growth and proliferation by inhibiting polyamine synthesis. nih.gov The interaction with adenosine and serotonin receptors can trigger a cascade of intracellular signaling events, affecting various cellular functions. For instance, the activation of adenosine A1 receptors can lead to the inhibition of adenylyl cyclase, reducing cyclic AMP levels and consequently modulating the activity of protein kinase A. This can have widespread effects on cellular metabolism and gene expression.

Effects on Specific Cell Lines (e.g., CHO cells, HEK293 cells, human neutrophils, oligodendrocytes precursor cells)

There is currently no available scientific literature detailing the direct effects of Adenosine, 5'-chloro-5'-deoxy-N-methyl- on Chinese Hamster Ovary (CHO) cells, Human Embryonic Kidney 293 (HEK293) cells, human neutrophils, or oligodendrocyte precursor cells.

While research exists for related adenosine analogs, the unique N-methyl and 5'-chloro substitutions on this specific molecule mean that data from other compounds cannot be reliably extrapolated. For instance, studies on N6-methyladenosine have shown it can inhibit the uptake of certain purines in CHO cells. nih.gov Similarly, various adenosine analogs are known to influence the maturation and proliferation of oligodendrocyte precursor cells through different adenosine receptors. researchgate.netnih.govnih.govresearchgate.net However, these findings are not specific to Adenosine, 5'-chloro-5'-deoxy-N-methyl-.

Due to the lack of specific data, a data table on the effects of Adenosine, 5'-chloro-5'-deoxy-N-methyl- on these cell lines cannot be constructed.

Modulation of Intracellular Signaling Cascades (e.g., Calcium Flux)

There is no available research specifically investigating the role of Adenosine, 5'-chloro-5'-deoxy-N-methyl- in the modulation of intracellular signaling cascades, such as calcium flux.

Studies on other adenosine analogs have demonstrated that they can modulate calcium channel currents in sensory neurons, an effect often mediated by G-proteins. nih.gov However, without direct experimental evidence, it is not possible to determine if Adenosine, 5'-chloro-5'-deoxy-N-methyl- has similar or different effects on intracellular calcium levels.

Consequently, a data table detailing the modulation of calcium flux by Adenosine, 5'-chloro-5'-deoxy-N-methyl- cannot be provided.

Advanced Methodological Approaches in Research

Electrophysiological Techniques: Patch-Clamp Experiments for Channel Activation

No specific patch-clamp experiment data for Adenosine (B11128), 5'-chloro-5'-deoxy-N-methyl- has been identified in the public literature. This technique would typically be used to characterize the compound's effect on ion channel activity, such as those gated by adenosine receptors. The experiments would involve recording ionic currents through a small patch of cell membrane to determine if the compound acts as a channel activator, modulator, or blocker.

Biochemical and Binding Assays: Radioligand Binding, Functional Assays (e.g., Adenylyl Cyclase, Gq-mediated Calcium Flux)

Specific radioligand binding affinities, adenylyl cyclase activity modulation, or Gq-mediated calcium flux data for Adenosine, 5'-chloro-5'-deoxy-N-methyl- are not available in the reviewed scientific literature. Such assays would be crucial to determine the compound's binding affinity and functional activity at various adenosine receptor subtypes (A1, A2A, A2B, A3). For context, studies on related N-substituted analogs like (±)-5'-Chloro-5'-deoxy-ENBA have been performed to determine their selectivity and potency at these receptors.

Structural Biology and Biophysics: X-ray Crystallography and NMR Spectroscopy for Conformational Analysis

There are no published X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy studies specifically for Adenosine, 5'-chloro-5'-deoxy-N-methyl-. X-ray crystallography would be employed to determine the three-dimensional structure of the compound when bound to a target protein, providing insight into its binding mode. NMR spectroscopy would be used to analyze the compound's conformation and dynamics in solution, both alone and in the presence of a target receptor.

Computational Chemistry and Molecular Dynamics Simulations

While computational studies have been performed on N6-methyladenosine (m6A) in the context of RNA nih.govnih.gov, specific ligand-protein docking and molecular dynamics simulation studies for Adenosine, 5'-chloro-5'-deoxy-N-methyl- are not documented.

Ligand-Protein Docking for Binding Mode Prediction

No ligand-protein docking studies predicting the binding mode of Adenosine, 5'-chloro-5'-deoxy-N-methyl- with specific receptors have been published. This computational method would be used to predict the preferred orientation and interaction of the compound within the binding site of a target protein, such as an adenosine receptor.

Molecular Dynamics for Conformational Ensemble and Stability Analysis

There are no molecular dynamics simulation results available for Adenosine, 5'-chloro-5'-deoxy-N-methyl-. These simulations would be used to understand the stability of the ligand-protein complex over time and to analyze the conformational changes that occur upon binding.

In Vitro and Ex Vivo Tissue and Cellular Models for Pharmacological Evaluation

Specific pharmacological evaluations of Adenosine, 5'-chloro-5'-deoxy-N-methyl- in in vitro or ex vivo models are not reported in the available literature. Research on analogous compounds has utilized such models to assess biological activity, including antiproliferative and antitrypanosomal effects nih.gov. These systems are essential for understanding the cellular and tissue-level effects of a compound.

Lack of Research Data Precludes Article Generation on "Adenosine, 5'-chloro-5'-deoxy-N-methyl-" in Genetically Modified Animal Models

A thorough and extensive search of scientific literature and databases has revealed a significant gap in the available research concerning the chemical compound "Adenosine, 5'-chloro-5'-deoxy-N-methyl-". Specifically, no studies or documented findings could be located regarding its use or investigation within genetically modified animal models.

The initial request specified a detailed article focusing on advanced methodological approaches in research, with a dedicated section on the utilization of this compound in genetically modified animal models. However, the comprehensive search process, which included inquiries into the compound's chemical properties, synthesis, and biological activity, failed to yield any relevant data for this particular application.

While research exists for structurally similar adenosine analogues, such as N-Bicyclo[2.2.1]hept-2-yl-5'-chloro-5'-deoxyadenosine (also known as 5'-chloro-5'-deoxy-(±)-ENBA), these are distinct chemical entities. The user's strict instruction to focus solely on "Adenosine, 5'-chloro-5'-deoxy-N-methyl-" prevents the substitution of information from these related but different compounds.

The absence of primary research, and therefore the lack of detailed findings and data, makes it impossible to construct the requested article with the required scientific accuracy and adherence to the specified outline. The core topics, including research findings and data tables on the use of "Adenosine, 5'-chloro-5'-deoxy-N-methyl-" in genetically modified animal models, cannot be addressed as no such information appears to be publicly available in the scientific domain at this time.

Consequently, this report cannot fulfill the request for an article on "Adenosine, 5'-chloro-5'-deoxy-N-methyl-" as per the provided outline, due to the foundational scientific data being non-existent in the available literature.

Future Directions and Emerging Research Avenues

Development of Next-Generation Adenosine (B11128) Receptor Ligands with Enhanced Selectivity and Efficacy

The development of ligands that can selectively target one of the four adenosine receptor subtypes (A1, A2A, A2B, and A3) is a primary objective in the field. High selectivity is crucial for minimizing off-target effects and achieving a desired therapeutic outcome. Research has shown that specific modifications to the adenosine scaffold can dramatically enhance affinity and selectivity for the A3 adenosine receptor (A3AR), a key target in inflammatory and immune responses. nih.gov

One successful strategy involves combining modifications at multiple positions on the adenosine molecule. For instance, the introduction of a 2-chloro group, an N6-(3-iodobenzyl) group, and a 5'-N-methyluronamide has been shown to produce a compound with exceptional selectivity for the A3AR. The resulting molecule, 2-chloro-N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide, was found to be 2500-fold more selective for the human A3AR over the A1AR and 1400-fold over the A2AAR. nih.gov This demonstrates that the effects of substitutions at different positions can be additive, leading to highly potent and selective ligands. nih.gov

Furthermore, studies on 5'-deoxy-adenosine derivatives have revealed that modifications at the 5'-position, such as the removal of the hydroxyl group, are well-tolerated and can lead to enhanced agonistic activity at the A3AR. nih.gov These findings suggest that the 5'-chloro substitution in "Adenosine, 5'-chloro-5'-deoxy-N-methyl-" could be a favorable feature in the design of new A3AR ligands. The combination of the 5'-chloro-5'-deoxy moiety with other known selectivity-enhancing groups at the N6 and C2 positions represents a promising strategy for creating next-generation A3AR agonists with improved therapeutic profiles.

| Compound/Modification | Target Receptor | Key Finding |

| 2-Chloro-N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide | A3AR | Exhibits 2500-fold selectivity for A3 vs. A1 and 1400-fold vs. A2A receptors. nih.gov |

| 5'-Deoxy-adenosine derivatives | A3AR | The absence of a 5'-hydroxyl group can enhance agonistic activity while retaining strong binding affinity. nih.gov |

| N6-(3-Iodobenzyl)adenosine | A3AR | Was the first monosubstituted adenosine analogue to show any degree of selectivity for the A3 receptor. nih.gov |

Exploration of Novel Molecular Targets Beyond Adenosine Receptors for 5'-Chloro-5'-deoxy-N-methyl- Analogues

While adenosine receptors are a major focus, the structural features of 5'-chloro-5'-deoxy-N-methyladenosine analogues make them suitable candidates for interacting with other classes of proteins, particularly enzymes. The exploration of these non-adenosine receptor targets opens up new therapeutic possibilities in areas such as infectious diseases and oncology.

One significant area of research is the targeting of enzymes involved in essential metabolic pathways of pathogens. For example, a series of 5′-O-[(N-acyl)sulfamoyl]adenosines were developed as inhibitors of MbtA, an adenylation enzyme required for the biosynthesis of mycobactin (B74219) siderophores in Mycobacterium tuberculosis. nih.gov This pathway is critical for the bacterium's iron acquisition and survival.

In the realm of epigenetics, adenosine analogues have been investigated as inhibitors of methyltransferases. Derivatives of 5'-deoxy-5'-amino-5'-C-methyl adenosine have shown inhibitory activity against DOT1L, a histone-lysine N-methyltransferase. nih.gov Similarly, 5'-chloro-5'-deoxyadenosine (B559659) has been used as a synthetic precursor to develop inhibitors of protein arginine methyltransferases (PRMTs). nottingham.ac.uk

Furthermore, the 5'-chloro-5'-deoxyadenosine core is a naturally occurring building block. It serves as a substrate in the biosynthesis of salinosporamide A, a potent anticancer agent produced by the marine bacterium Salinispora tropica. caymanchem.com This highlights that enzymes such as SAM-dependent chlorinases can act on adenosine-based molecules, suggesting a broad range of potential enzymatic targets for synthetic analogues. caymanchem.com The antileukemic activity of 5'-chloro-5'-deoxy-cyclocytidine, which acts by inhibiting DNA synthesis, further underscores the potential for these compounds to target fundamental cellular processes beyond receptor signaling. nih.gov

| Adenosine Analogue Class | Novel Molecular Target | Therapeutic Area |

| 5′-O-[(N-Acyl)sulfamoyl]adenosines | MbtA (Adenylation Enzyme) | Tuberculosis nih.gov |

| 5'-Deoxy-5'-amino-5'-C-methyl adenosine derivatives | DOT1L (Histone-Lysine N-Methyltransferase) | Oncology/Epigenetics nih.gov |

| 5'-Chloro-5'-deoxyadenosine derivatives | Protein Arginine Methyltransferases (PRMTs) | Oncology/Epigenetics nottingham.ac.uk |

| 5'-Chloro-5'-deoxyadenosine | Substrate for SAM-dependent chlorinase | Natural Product Biosynthesis caymanchem.com |

| 5'-Chloro-5'-deoxy-cyclocytidine | DNA Synthesis | Oncology (Leukemia) nih.gov |

Advanced Computational and Machine Learning Approaches in Compound Design and Prediction

The design and optimization of novel ligands are increasingly driven by advanced computational methodologies. Molecular dynamics, machine learning, and artificial intelligence are accelerating the drug development process by enhancing predictive accuracy and reducing costs. These approaches are particularly valuable for designing analogues of compounds like 5'-chloro-5'-deoxy-N-methyladenosine.

Docking studies, a key component of structure-based drug design, provide detailed insights into how a ligand interacts with its protein target at an atomic level. A recent study on 5'-deoxy-adenosine derivatives used docking simulations to understand their binding mode within the A3AR. nih.gov The simulations revealed that even without the traditional hydrogen bond donor at the 5'-position, the compounds could maintain strong interactions with critical residues in the receptor's binding pocket. nih.gov This type of analysis can predict the binding affinity and functional activity of novel analogues before they are synthesized, saving significant time and resources.

Beyond molecular docking, machine learning and AI models can be trained on large datasets of existing compounds to predict the biological activity, selectivity, and potential toxicity of new designs. For a compound like 5'-chloro-5'-deoxy-N-methyladenosine, these computational tools can be employed to:

Virtual Screening: Screen large virtual libraries of potential analogues to identify those with the highest predicted affinity and selectivity for a specific target.

De Novo Design: Generate entirely new molecular structures optimized for desired properties.

SAR Analysis: Elucidate complex structure-activity relationships that may not be apparent from traditional experimental approaches.

By integrating these computational innovations, researchers can more efficiently explore the vast chemical space around the 5'-chloro-5'-deoxy-N-methyladenosine scaffold to design next-generation therapeutic agents.

Mechanistic Elucidation of Long-Term Biological Effects in Pre-clinical Models

Understanding the long-term biological consequences of a new chemical entity is a critical aspect of preclinical development. For nucleoside analogues, this includes investigating potential effects on genetic stability, such as mutagenicity. While long-term studies on Adenosine, 5'-chloro-5'-deoxy-N-methyl- are not yet available, research on related chlorinated nucleosides provides a framework for future investigations.

A study on 5-chloro-2'-deoxycytidine (5CldC), a related compound with a chlorine substitution, provides important mechanistic insights. When exposed to mouse embryonic fibroblast cells for 72 hours, 5CldC was found to be highly mutagenic. acs.org High-resolution analysis of the resulting genetic mutations revealed a distinctive pattern dominated by C → T transitions. acs.org This suggests that the chlorinated nucleoside can be incorporated into DNA and subsequently misread by DNA polymerase, acting as a mimic of thymine. acs.org

These findings highlight a potential long-term risk associated with chlorinated nucleoside analogues and underscore the importance of conducting mechanistic studies. Future preclinical research on 5'-chloro-5'-deoxy-N-methyladenosine and its derivatives should include:

In vitro and in vivo mutagenicity assays: To determine if the compound or its metabolites can cause DNA damage or mutations.

Chronic administration studies: To evaluate the cumulative effects of the compound in animal models over extended periods.

Investigation of DNA repair pathways: To understand how cells respond to the potential incorporation of the analogue into their DNA.

Elucidating these mechanisms is essential for predicting potential long-term effects and ensuring the safety profile of any new therapeutic agent based on this scaffold.

Investigation of the Role of the 5'-Chloro Substitution

The substitution of a chlorine atom at the 5'-position of the ribose sugar is a key feature of the title compound, imparting unique chemical and biological properties. This modification is far from a simple structural change; it plays an active role in the molecule's function and potential applications.

One of the most significant roles of the 5'-chloro group is its involvement in biosynthesis. In the marine bacterium Salinispora tropica, the enzyme SAM-dependent chlorinase catalyzes the conversion of S-adenosyl-L-methionine (SAM) to 5'-chloro-5'-deoxyadenosine. caymanchem.com This chlorinated intermediate is a crucial precursor for the biosynthesis of salinosporamide A, a potent proteasome inhibitor with anticancer properties. caymanchem.com

From a synthetic chemistry perspective, the 5'-chloro group serves as a versatile chemical handle. Its reactivity allows it to be a key starting material for the synthesis of a wide range of other adenosine derivatives. For example, it has been used in the preparation of novel inhibitors for protein arginine methyltransferases. nottingham.ac.uk

Q & A

Q. What are the standard synthetic routes for preparing 5'-chloro-5'-deoxyadenosine, and how are yields optimized?

The compound is synthesized via nucleoside chlorination using thionyl chloride (SOCl₂) and hexamethylphosphoramide (HMPA). A typical procedure involves stirring adenosine (0.50 g) in SOCl₂ (0.75 ml) and HMPA (5.0 ml) under nitrogen, achieving yields of 75–100% . Optimization includes strict anhydrous conditions and monitoring via TLC (silica gel, Rf: adenosine = 0.30; product = 0.80) . Alternative methods using L-homocystine in liquid ammonia yield S-adenosylhomocysteine derivatives (30–60% yields), with cleaner products compared to S-benzyl-L-homocysteine .

Q. How is 5'-chloro-5'-deoxyadenosine structurally characterized?

Key techniques include:

- NMR : ¹H and ¹³C NMR in DMSO-d₆ confirm substitution patterns (e.g., 5'-chloro group) via chemical shifts and DEPT-135 spectra .

- UV spectroscopy : Absorption maxima align with adenosine analogs, verifying electronic transitions .

- Chromatography : Reverse-phase HPLC or TLC compares retention times against standards to assess purity .

Q. What are the primary applications of 5'-chloro-5'-deoxyadenosine in biosynthesis?

It serves as a precursor in polyketide biosynthesis, notably for salinosporamide A (anticancer agent). A 7-step enzymatic route converts it to chloroethylmalonyl-CoA in Salinispora tropica . It also acts as a substrate for SAM-dependent chlorinases, enabling SAM analog synthesis (e.g., fluorinated cofactors for methyltransferases) .

Advanced Research Questions

Q. How does 5'-chloro-5'-deoxyadenosine enable chemoenzymatic SAM analog synthesis?

The enzyme SalL catalyzes SAM formation from L-methionine and 5'-chloro-5'-deoxyadenosine. By substituting the nucleobase (e.g., thienoadenosine), synthetic SAM analogs (e.g., SthAM) are generated for site-specific DNA methylation with M.TaqI methyltransferase . This requires optimizing enzyme-substrate compatibility (e.g., nucleobase steric/electronic properties) and reaction conditions (pH, temperature) .

Q. What methodological challenges arise in using 5'-chloro-5'-deoxyadenosine for radiolabeling?

Radiolabeled 5'-chloro-5'-deoxyadenosine (e.g., ¹⁸F) is used for PET imaging via SAM-mediated fluorination. Challenges include:

- Isotope incorporation efficiency : Ensuring high specific activity without side reactions (e.g., hydrolysis).

- Enzyme compatibility : Directed evolution of fluorinases to tolerate bulky isotopes .

Solutions involve optimizing reaction stoichiometry and enzyme engineering (e.g., Streptomyces sp. fluorinase variants) .

Q. How do structural modifications of 5'-chloro-5'-deoxyadenosine enhance adenosine receptor (A₁AR) selectivity?

Substituting the N⁶ position with bicyclic groups (e.g., endo-norbornyl) increases A₁AR affinity (Ki = 0.20–0.51 nM) and selectivity (>2500-fold vs A₂/A₃ receptors). Molecular docking reveals chloro and ribose modifications reduce steric clashes in the A₁AR binding pocket . In vivo, 0.1 mg/kg 5'-Cl-5'-deoxy-ENBA inhibits neuropathic pain without cardiovascular side effects, validated via DPCPX antagonism .

Q. How can conflicting data on reaction yields or pharmacological outcomes be resolved?

Discrepancies in synthesis yields (e.g., 30–60% vs 75–100%) may stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.